Chemical properties of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
Chemical properties of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
An In-depth Technical Guide to the Chemical Properties, Synthesis, and Reactivity of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
Introduction: Unpacking a Scaffold of High Potential
Tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is a synthetic organic compound that stands at the intersection of several key motifs in modern medicinal chemistry. Its structure is composed of three distinct components: a benzo[b]thiophene core, a fluorine substituent, and a tert-butyl ester. The benzo[b]thiophene nucleus is recognized as a privileged scaffold, forming the core of numerous biologically active molecules, including drugs like raloxifene and zileuton[1]. The strategic placement of a fluorine atom can significantly modulate a molecule's electronic properties, membrane permeability, and metabolic stability, often leading to enhanced pharmacokinetic profiles[2]. The tert-butyl ester group serves not only as a common protecting group for the carboxylic acid, readily cleaved under acidic conditions, but also provides significant steric bulk, which can be exploited to probe binding pockets or shield reactive sites.
This guide provides a comprehensive technical overview of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate, presenting its predicted physicochemical properties, a plausible synthetic route with detailed protocols, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers in drug discovery and materials science.
Section 1: Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, a robust profile can be predicted based on the well-understood contributions of its constituent functional groups. These predictions are invaluable for guiding experimental design, purification strategies, and analytical characterization.
Predicted Physicochemical Properties
| Property | Value | Rationale & Source |
| Molecular Formula | C₁₃H₁₃FO₂S | Calculated from structure. |
| Molecular Weight | 268.31 g/mol | Calculated from formula. |
| CAS Number | 1283740-14-6 | As listed by chemical suppliers.[3] |
| Predicted LogP | ~4.0 - 4.5 | The benzo[b]thiophene core and tert-butyl group are lipophilic. Fluorine substitution can slightly increase lipophilicity in aromatic systems.[2] |
| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF, Acetone). | The high lipophilicity suggests poor aqueous solubility, a common trait for such scaffolds.[4] |
| Predicted Form | Off-white to pale yellow solid. | Similar benzothiophene derivatives are typically solids at room temperature.[1] |
Anticipated Spectroscopic Data
The following spectroscopic characteristics are predicted and serve as a benchmark for experimental verification.
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¹H NMR (400 MHz, CDCl₃):
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δ 8.0-8.2 (d, 1H): Aromatic proton at the 5-position, deshielded by the adjacent sulfur and the ester group.
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δ 7.6-7.8 (d, 1H): Aromatic proton at the 6-position.
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δ 7.3-7.5 (m, 2H): Aromatic protons at the 2 and 3-positions of the thiophene ring.
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δ 1.65 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. The integration of this peak is a key diagnostic feature.[5]
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ ~165: Carbonyl carbon of the ester.
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δ ~160 (d, ¹JCF ≈ 250 Hz): Carbon at the 4-position, directly attached to fluorine, showing a characteristic large one-bond coupling constant.
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δ ~120-140: Multiple signals corresponding to the aromatic carbons of the benzo[b]thiophene ring. Carbons ortho and meta to the fluorine will exhibit smaller C-F couplings.
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δ ~82: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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δ ~28: Carbon signal for the three equivalent methyl groups of the tert-butyl moiety.
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-
Mass Spectrometry (HRMS-ESI+):
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m/z [M+H]⁺: Calculated for C₁₃H₁₄FO₂S⁺, expected at ~269.0696.
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Key Fragment: A prominent fragment corresponding to the loss of the tert-butyl group ([M - C₄H₉]⁺) or isobutylene ([M - C₄H₈]⁺) is highly probable.
-
-
Infrared (IR) Spectroscopy (ATR):
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~1710-1730 cm⁻¹: Strong C=O stretching vibration from the ester carbonyl group.
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~1250-1300 cm⁻¹: C-O stretching of the ester.
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~1100-1200 cm⁻¹: C-F stretching vibration.
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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Section 2: Proposed Synthesis and Purification
The synthesis of benzo[b]thiophenes can be achieved through various methods, with electrophilic cyclization of o-alkynyl thioanisoles being a robust and versatile approach that tolerates a range of functional groups.[1][6] The following section outlines a proposed synthetic workflow and detailed experimental protocols.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Synthesis
Step 1: Electrophilic Cyclization to form the Benzo[b]thiophene Core
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Rationale: This step leverages the electron-rich alkyne to attack an electrophilic species, triggering an intramolecular cyclization to form the thiophene ring. Using an iodine source like I₂ or NIS is a common and effective strategy.
-
In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the appropriate o-alkynyl thioanisole precursor (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.[5]
-
Cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (NIS) or Iodine (I₂) (1.1 eq) portion-wise over 15 minutes. The reaction mixture may change color.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product, a 3-iodo-benzo[b]thiophene intermediate, can be purified by flash chromatography or carried forward to the next step. A de-iodination step (e.g., with a base like LDA followed by a proton source) would be required to yield the desired benzo[b]thiophene.
Step 2: Oxidation to the Carboxylic Acid
-
Rationale: The methylthio group at the 7-position is oxidized to a carboxylic acid. This is a crucial transformation to install the carboxylate functionality.
-
Dissolve the 4-fluoro-7-methylthiobenzo[b]thiophene intermediate (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to reflux (approx. 100 °C).
-
Add potassium permanganate (KMnO₄) (3-4 eq) portion-wise over 1 hour, maintaining the reflux. The purple color will dissipate as the reaction proceeds.
-
After the addition is complete, continue to reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove manganese dioxide (MnO₂).
-
Acidify the filtrate to pH 2-3 with concentrated HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-fluorobenzo[b]thiophene-7-carboxylic acid.
Step 3: Tert-butyloxycarbonylation (Esterification)
-
Rationale: The final step involves the esterification of the carboxylic acid with a tert-butyl group. Using di-tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP is a standard and mild method for this transformation.[7][8]
-
Suspend the 4-fluorobenzo[b]thiophene-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under argon.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours. Gas evolution (CO₂) may be observed.
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% aqueous citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol: Purification
-
Technique: Flash column chromatography on silica gel is the recommended method for final purification.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%) is a suitable starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry silica onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the final product, tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate, as a solid.
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Section 3: Chemical Reactivity and Mechanistic Considerations
The reactivity of the title compound is governed by the interplay of its three core components: the aromatic system, the ester, and the fluorine substituent.
Caption: Reactivity map of the title compound.
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Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester is a protecting group designed for facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane at room temperature will efficiently cleave the ester to reveal the parent 4-fluorobenzo[b]thiophene-7-carboxylic acid. This reaction proceeds via a stable tert-butyl carbocation, which is trapped by the counter-ion or solvent. This transformation is fundamental for using the compound as an intermediate in multi-step syntheses.
-
Electrophilic Aromatic Substitution (EAS): The benzo[b]thiophene ring is generally reactive towards electrophiles, with substitution typically favored at the 2- or 3-positions of the thiophene ring due to the activating effect of the sulfur atom.[9] The electron-withdrawing nature of the 7-carboxylate group will deactivate the benzene portion of the ring system, further favoring substitution on the thiophene moiety. Reactions such as halogenation (with NBS or NCS) or nitration would likely yield functionalization at the C2 or C3 position.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 4-position is attached to an electron-rich aromatic system and is not strongly activated towards nucleophilic displacement. SₙAr reactions on this ring would require harsh conditions (high temperatures, strong nucleophiles) and are generally not a favored transformation pathway unless there are additional strong electron-withdrawing groups on the ring.
Section 4: Applications in Drug Discovery and Materials Science
The structural features of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate make it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials.
-
Medicinal Chemistry Scaffold: Benzo[b]thiophene derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[1] This molecule serves as an advanced intermediate for the synthesis of more complex drug candidates. The carboxylic acid, unmasked after hydrolysis, provides a handle for amide bond formation, allowing for the coupling of various amines and the exploration of structure-activity relationships (SAR).
-
Probe for Target Engagement: The fluorine atom can serve as a reporter group in ¹⁹F NMR studies, a powerful technique for studying protein-ligand interactions and screening for binding. The tert-butyl group can be used to probe for steric tolerance within a protein's active site.
-
Potential in Organic Electronics: Thiophene-based aromatic systems are foundational to the field of organic electronics, being used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] While the ester functionality may not be ideal for all applications, the core fluorinated benzo[b]thiophene system could be elaborated into novel semiconducting materials.
Conclusion
Tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is a well-designed chemical entity with significant potential as a synthetic intermediate. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and handling. The proposed multi-step synthesis, employing established and reliable methodologies like electrophilic cyclization and standard esterification, offers a clear path to its preparation. An understanding of its reactivity, particularly the lability of the tert-butyl ester and the propensity of the core for electrophilic substitution, allows researchers to strategically incorporate this scaffold into the synthesis of novel molecules with potential applications in medicine and materials science.
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